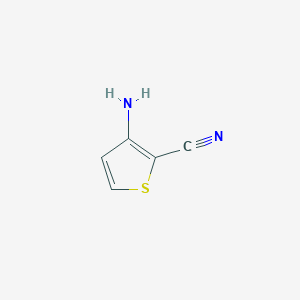

3-アミノチオフェン-2-カルボニトリル

概要

説明

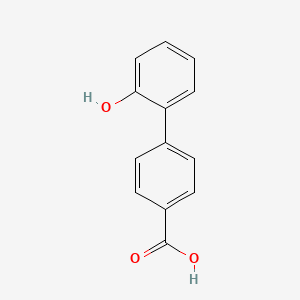

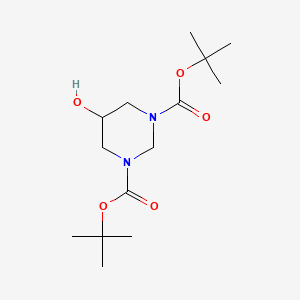

3-Aminothiophene-2-carbonitrile (ATCN) is an important organic compound that has been used for a variety of scientific research applications. It is a heterocyclic compound containing a thiophene ring and a carbonitrile group. ATCN is a colorless solid that is soluble in water and alcohol. It is produced through the reaction of 3-amino-2-thiophenecarboxaldehyde with sodium cyanide. ATCN has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as for biochemical and physiological effects.

科学的研究の応用

医薬品化学

3-アミノチオフェン-2-カルボニトリルを含むチオフェン系アナログは、生物活性化合物の潜在的なクラスとして、ますます多くの科学者の注目を集めています . これらの化合物は、医薬品化学者に、さまざまな生物学的効果を持つ高度な化合物を改良する上で重要な役割を果たしています .

工業化学

3-アミノチオフェン-2-カルボニトリルを含むチオフェン誘導体は、工業化学および材料科学において腐食防止剤として使用されます .

有機半導体

3-アミノチオフェン-2-カルボニトリルを含むチオフェン媒介分子は、有機半導体の進歩において重要な役割を果たしています .

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用されます .

有機発光ダイオード(OLED)

チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されます .

医薬品

3-アミノチオフェン-2-カルボニトリルの誘導体であるメチル-3-アミノチオフェン-2-カルボキシレート(matc)は、降圧剤、抗腫瘍剤、抗HIV-1インテグラーゼ、ヒトサイトメガロウイルス阻害剤、C型肝炎ウイルス阻害剤、Xa因子阻害剤、抗悪性腫瘍PAK4活性化阻害剤、ホスファチジルイノシトール3キナーゼPI3K阻害剤、抗血栓活性薬などの医薬品において重要な中間体です .

溶媒フリー合成

安価で環境にやさしいEt2NHを触媒として用いた高速振動粉砕による2-アミノチオフェン-3-カルボニトリル誘導体の溶媒フリー合成が研究されました . この方法は、反応時間の短縮と容易な条件という利点があります .

高速振動粉砕(HSVM)

HSVMは、鉱物を微細な粒子に粉砕したり、無機固体を調製または改質したりするために広く使用されている機械的な技術です . HSVMのゲワルト反応への応用が報告されています。この反応は、元素硫黄の存在下でケトンと活性化ニトリルを反応させて多置換2-アミノチオフェンを構築する反応です .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Aminothiophene-2-carbonitrile is a potential class of biologically active compounds . It has been reported that it can be used to prepare Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 plays a significant role in malignant solid tumors or blood cancers (such as acute myeloid leukemia, bladder epithelial cancer, breast cancer, colon cancer, lung cancer, pancreatic cancer, melanoma), autoimmune diseases (such as systemic lupus erythematosus, psoriasis arthritis), and inflammatory responses .

Mode of Action

It’s known that the compound interacts with its targets, such as hpk1, to exert its effects . The interaction between 3-Aminothiophene-2-carbonitrile and its targets may result in changes that lead to the inhibition of the target, thereby exerting its therapeutic effects .

Biochemical Pathways

Given its potential role as an hpk1 inhibitor, it may affect pathways related to cell proliferation, differentiation, and survival

Result of Action

As a potential hpk1 inhibitor, it may have effects on cell proliferation, differentiation, and survival

Action Environment

The action, efficacy, and stability of 3-Aminothiophene-2-carbonitrile can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH, temperature, and the presence of other molecules. Additionally, external factors such as storage conditions can also affect the stability of the compound

生化学分析

Biochemical Properties

3-Aminothiophene-2-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activities, depending on the specific context and concentration of 3-Aminothiophene-2-carbonitrile .

Cellular Effects

The effects of 3-Aminothiophene-2-carbonitrile on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is critical for cell proliferation, differentiation, and apoptosis. Additionally, 3-Aminothiophene-2-carbonitrile can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and overall cell health .

Molecular Mechanism

At the molecular level, 3-Aminothiophene-2-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, 3-Aminothiophene-2-carbonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular behavior and function .

Temporal Effects in Laboratory Settings

The stability and effects of 3-Aminothiophene-2-carbonitrile over time in laboratory settings are critical for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary over time, with prolonged exposure leading to changes in cell viability, proliferation, and metabolic activity. These temporal effects are essential for designing experiments and interpreting results in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Aminothiophene-2-carbonitrile in animal models are dose-dependent, with varying outcomes observed at different concentrations. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of 3-Aminothiophene-2-carbonitrile in preclinical studies .

Metabolic Pathways

3-Aminothiophene-2-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 3-Aminothiophene-2-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. Its distribution within tissues can vary, with higher concentrations observed in metabolically active organs such as the liver and kidneys. Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and biodistribution of 3-Aminothiophene-2-carbonitrile in biological systems .

Subcellular Localization

The subcellular localization of 3-Aminothiophene-2-carbonitrile is influenced by targeting signals and post-translational modifications. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects. The localization to these compartments is often mediated by specific targeting sequences or modifications that direct 3-Aminothiophene-2-carbonitrile to its site of action. Understanding the subcellular localization is crucial for elucidating the precise mechanisms of action and potential therapeutic applications of this compound .

特性

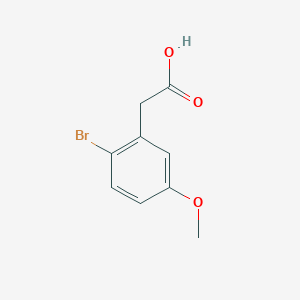

IUPAC Name |

3-aminothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYHCFAVOLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446304 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56489-05-5 | |

| Record name | 3-aminothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-aminothiophene-2-carbonitrile a valuable building block in organic synthesis?

A1: 3-Aminothiophene-2-carbonitrile possesses both a nucleophilic amino group and an electrophilic nitrile group, making it a versatile intermediate for constructing diverse heterocyclic compounds. For instance, it readily reacts with 2,5-dimethoxytetrahydrofuran to form a pyrrole ring, ultimately leading to the synthesis of pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines [].

Q2: How can 3-Aminothiophene-2-carbonitrile be used to synthesize thieno[3,2-d]pyrimidines?

A2: Research demonstrates a convenient approach to synthesize substituted thieno[3,2-d]pyrimidines starting from 3-aminothiophene-2-carbonitrile. The process involves reacting substituted α-acetylenic nitriles with mercaptoacetonitrile, which undergoes conjugate addition and subsequent annulation to form substituted 3-aminothiophene-2-carbonitriles. These intermediates can then be further derivatized to yield various 2,4,6-trisubstituted thieno[3,2-d]pyrimidines [].

Q3: Are there other heterocyclic systems that can be accessed using 3-Aminothiophene-2-carbonitrile as a starting material?

A3: Yes, beyond thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines, 3-aminothiophene-2-carbonitrile can be utilized to synthesize other heterocycles. A notable example is its reaction with 5-substituted cyclohexane-1,3-diones, which leads to the formation of 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinoline derivatives, including 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-8-ols []. This highlights the versatility of this compound in accessing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)

![N,N-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B1278578.png)